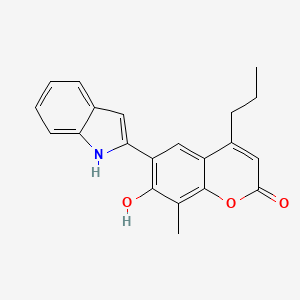![molecular formula C16H14ClN3O B14955562 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 6-chloroindole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 2-pyridinecarboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylate
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14ClN3O |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
Clave InChI |
CMFIUHDHQYQYRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B14955493.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)

![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955524.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
![2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)

![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B14955554.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955586.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B14955593.png)
